5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine -

5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-4482141
CAS Number:
Molecular Formula: C13H7BrF3N3
Molecular Weight: 342.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds is known for its diverse biological activities, including antitumor, antiviral, and antimicrobial properties. Specifically, the compound features a bromophenyl group at the 5-position and a trifluoromethyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine core. While it hasn't been extensively studied, research suggests it could be a valuable building block for synthesizing compounds with potential therapeutic applications. []

Synthesis Analysis

The synthesis of 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be achieved through a multi-step process involving the reaction of 4-bromobenzamidine with ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by cyclization and aromatization. []

Molecular Structure Analysis

The molecular structure of 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine consists of a planar pyrazolo[1,5-a]pyrimidine ring system with a 4-bromophenyl substituent at the 5-position and a trifluoromethyl group at the 7-position. The presence of these electron-withdrawing groups influences the electronic distribution within the molecule, potentially impacting its reactivity and biological activity. []

Applications

Platinum(II) complexes incorporating 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine as a ligand have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Similar platinum(II) complexes have also demonstrated notable anticancer activity in vitro. These complexes exhibited cytotoxicity against brine shrimp and human cancer cell lines. []

DNA Binding Studies:

Research indicates that these platinum(II) complexes can interact with DNA, suggesting a possible mechanism for their anticancer and antibacterial effects. Studies employing techniques like absorption titration, viscosity measurements, fluorescence quenching analysis, and molecular docking suggest that the complexes might bind to DNA through a partial intercalative mode. []

Diethyl-2-[5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate

    Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a pentanedioate group at the 3-position, substituted with two ethyl groups. The study demonstrated its synthesis and moderate antituberculosis activity. []

    Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Both compounds possess a trifluoromethyl group at the 7-position. The primary structural difference lies in the substituent at the 5-position, with this compound having a 4-fluorophenyl group instead of a 4-bromophenyl group. []

5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

    Compound Description: This compound is characterized by a dimethyl carboxamide group at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold. Research demonstrated its synthesis and notable inhibitory effects on cancer cell proliferation. []

    Relevance: Both this compound and 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine share the core pyrazolo[1,5-a]pyrimidine structure and a trifluoromethyl group at the 7-position. Similar to the previous compound, the main structural variation is at the 5-position, with a 4-fluorophenyl group replacing the 4-bromophenyl group in the target compound. []

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound features a 2,4-dichlorophenyl group at the 3-position and a methyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine core. Its crystal structure reveals a nearly planar central pyrazolo[1,5-a]pyrimidine unit. []

    Relevance: This compound, alongside 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, belongs to the pyrazolo[1,5-a]pyrimidine class, sharing the same core structure. Both feature a trifluoromethyl group at the 7-position and an aryl substituent at the 5-position. The main difference is the halogen substitution on the aryl group at the 5-position and the presence of additional substituents at the 2- and 3-positions in this compound. []

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound is characterized by a phenyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine ring system, along with 2,4-dichlorophenyl and trifluoromethyl groups at the 3- and 7-positions, respectively. Crystallographic analysis reveals four planar systems within the molecule. []

3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a] pyrimidine

    Compound Description: This compound is structurally similar to the previous one, but with a p-tolyl group at the 5-position instead of a 4-fluorophenyl group. Studies highlight its synthesis and promising anticancer activities against specific human cancer cell lines. []

    Relevance: This compound shares the pyrazolo[1,5-a]pyrimidine core structure with 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and possesses a trifluoromethyl group at the 7-position. It differs in the aryl substituent at the 5-position, having a p-tolyl group instead of a 4-bromophenyl group, and in the presence of 2,4-dichlorophenyl and phenyl substituents at the 3- and 2-positions, respectively. []

2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound features a methyl group at the 2-position and a 4-tolyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine core. The pyrazolo[1,5-a]pyrimidine system ring in this compound is essentially planar, as demonstrated by crystallographic studies. []

    Relevance: Like 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, this compound belongs to the pyrazolo[1,5-a]pyrimidine class and shares the same core structure. Both compounds have a trifluoromethyl group at the 7-position. The primary structural difference lies in the substituent at the 5-position, where this compound possesses a 4-tolyl group instead of a 4-bromophenyl group, and an additional methyl group at the 2-position. []

7-(4-Methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

    Compound Description: This compound features a 4-methylpiperazine substituent at the 7-position and a 4-(trifluoromethyl)phenyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine core, along with a nitrile group at the 3-position. It exhibits significant inhibitory activity against K562 and MKN45 cancer cell lines. []

    Relevance: This compound is structurally related to 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine as both share the core pyrazolo[1,5-a]pyrimidine structure. The key structural difference lies in the substituents and their positions. While the target compound has a 4-bromophenyl group at the 5-position and a trifluoromethyl group at the 7-position, this compound has the positions reversed with a 4-(trifluoromethyl)phenyl group at the 5-position and a 4-methylpiperazine substituent at the 7-position. Additionally, it includes a nitrile group at the 3-position, which is absent in the target compound. []

Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

    Compound Description: This compound is a tetrazolo[1,5-a]pyrimidine derivative featuring a 4-bromophenyl group at the 7-position, a trifluoromethyl group at the 5-position, and an ethyl carboxylate group at the 6-position. Its crystal structure reveals a flattened envelope conformation for the pyrimidine ring. []

    Relevance: While this compound shares the 4-bromophenyl and trifluoromethyl substituents with 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, they differ significantly in their core structures. This compound belongs to the tetrazolo[1,5-a]pyrimidine class, unlike the target compound's pyrazolo[1,5-a]pyrimidine class. Furthermore, the positions of the shared substituents are reversed: the 4-bromophenyl group is at the 7-position and the trifluoromethyl group is at the 5-position in this compound, compared to the 5- and 7-positions, respectively, in the target compound. []

3-phenyl-5-(R)-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

    Compound Description: This refers to a series of pyrazolo[1,5-a]pyrimidine derivatives with a phenyl group at the 3-position, a trifluoromethyl group at the 7-position, and varying R-group substitutions at the 5-position. The study utilized multinuclear magnetic resonance spectroscopy and DFT calculations to determine their structures. []

5-(2-bromophenyl)-N-cyclohexyl-2-(methylthio)-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamides

    Compound Description: This represents a series of pyrazolo[1,5-a]pyrimidine derivatives featuring a 2-bromophenyl group at the 5-position, a cyclohexyl carboxamide group at the 3-position, a methylthio group at the 2-position, a nitro group at the 6-position, and a phenyl group at the 7-position. These compounds were synthesized using a one-pot, three-component reaction. []

N-(6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5 α]pyrimidine-7-amine (DFPA)

    Compound Description: DFPA is a pyrazolo[1,5-a]pyrimidine derivative characterized by a complex substituent at the 7-position, which includes a 6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-yl amine group. It also features a 4-fluorophenyl group at the 2-position and a trifluoromethyl group at the 5-position. []

7-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine

    Compound Description: This compound represents a simplified structure of the pyrazolo[1,5-a]pyrimidine scaffold, featuring a 4-fluorophenyl group at the 7-position and a phenyl group at the 5-position. This compound acts as a cyclometalating ligand (C^N) in the synthesis of heteroleptic platinum(II) complexes. []

    Relevance: This compound is structurally related to 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine as they share the core pyrazolo[1,5-a]pyrimidine structure. Both compounds feature aryl substituents at the 5- and 7-positions. The main structural difference lies in the halogen substitution on the aryl group at the 7-position and the absence of a trifluoromethyl group in this compound compared to the target compound. []

    Compound Description: VU6005649 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGlu7). It features a 2,3-difluoro-4-methoxyphenyl group at the 3-position, methyl groups at the 2- and 5-positions, and a trifluoromethyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold. []

Properties

Product Name

5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C13H7BrF3N3

Molecular Weight

342.11 g/mol

InChI

InChI=1S/C13H7BrF3N3/c14-9-3-1-8(2-4-9)10-7-11(13(15,16)17)20-12(19-10)5-6-18-20/h1-7H

InChI Key

ZRWNIQWGJUAZAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC=NN3C(=C2)C(F)(F)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.